2'-脱氧胞苷-5'-三磷酸三钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

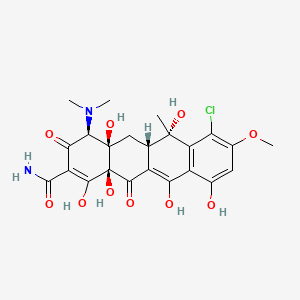

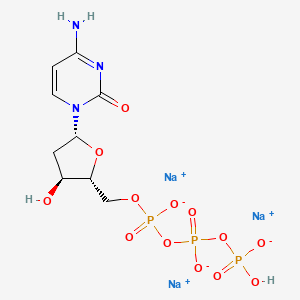

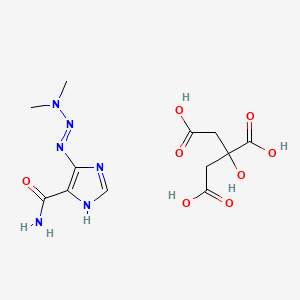

2’-Deoxycytidine-5’-triphosphate trisodium salt, also known as dCTP trisodium salt, is a nucleoside triphosphate used for DNA synthesis . It is composed of a nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar bound to a chain of three phosphate residues .

Synthesis Analysis

The synthesis of 2’-Deoxycytidine-5’-triphosphate trisodium salt involves the monophosphorylation of nucleoside, followed by reaction with tributylammonium pyrophosphate and hydrolysis of the resulting cyclic intermediate to provide the corresponding dNTP in good yields .Molecular Structure Analysis

The molecular formula of 2’-Deoxycytidine-5’-triphosphate trisodium salt is C9H16N3O13P3 . The molecular weight is 467.157 .Chemical Reactions Analysis

2’-Deoxycytidine-5’-triphosphate trisodium salt is utilized by cells for DNA polymerase catalyzed synthesis of DNA . It is one of the nucleoside triphosphates used for DNA polymerase driven reactions such as polymerase chain reaction, DNA sequencing, and other molecular biology methods .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Deoxycytidine-5’-triphosphate trisodium salt include a molecular weight of 511.12 , and it is a colorless liquid at a concentration of 100 mM (pH 7) .科学研究应用

DNA Synthesis

2’-Deoxycytidine-5’-triphosphate (dCTP) is a cytidine analog. It is composed of a nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar bound to a chain of three phosphate residues. dCTP is utilized by cells for DNA polymerase catalyzed synthesis of DNA .

Polymerase Chain Reaction (PCR)

dCTP is one of the nucleoside triphosphates used for DNA polymerase driven reactions such as polymerase chain reaction (PCR). In PCR, dCTP is incorporated into the newly synthesized DNA strand during the extension phase .

DNA Sequencing

In DNA sequencing methods, dCTP is used as one of the four deoxynucleotide triphosphates (dNTPs) that are incorporated into the newly synthesized DNA strand .

Molecular Biology Methods

Apart from PCR and DNA sequencing, dCTP is used in various other molecular biology methods that involve DNA synthesis .

Amplification of Toxin DNA

dCTP has been used in the polymerase chain reaction mix for the amplification of Alternaria (AM) toxin DNA .

Capillary Electrophoresis (CE) Analysis

dCTP has been used to spike oligonucleotide samples for capillary electrophoresis (CE) analysis .

Adenosine 5’-Monophosphate (AMP) Luciferase Assay

dCTP has been used as a component in adenosine 5’-monophosphate (AMP) luciferase assay .

De Novo Pathway Synthesis

dCTP is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine .

作用机制

Target of Action

The primary target of 2’-Deoxycytidine-5’-triphosphate trisodium salt, also known as dCTP, is DNA polymerase . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks .

Mode of Action

dCTP interacts with DNA polymerase to facilitate the synthesis of DNA . It is incorporated into the growing DNA strand during replication, where it pairs with guanine on the template strand .

Biochemical Pathways

dCTP plays a crucial role in the DNA synthesis pathway . It is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . It can be deaminated to deoxyuridine monophosphate (dUMP), which is convertible to deoxythymidine triphosphate (dTTP) .

Pharmacokinetics

As a nucleotide analog, it is expected to be taken up by cells and incorporated into the dna during replication . The bioavailability of dCTP would largely depend on its ability to cross cell membranes and resist degradation by nucleases .

Result of Action

The incorporation of dCTP into the DNA strand helps ensure the accurate replication of the genetic material . This is essential for cell division and the maintenance of genetic stability .

Action Environment

The action of dCTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect the efficiency of DNA polymerase and, consequently, the incorporation of dCTP into the DNA . Additionally, the presence of competing nucleotides and the overall cellular nucleotide pool can also influence the action of dCTP .

安全和危害

When handling 2’-Deoxycytidine-5’-triphosphate trisodium salt, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

The future directions of 2’-Deoxycytidine-5’-triphosphate trisodium salt research could involve improving the synthetic strategy, which currently involves the monophosphorylation of nucleoside, followed by reaction with tributylammonium pyrophosphate and hydrolysis of the resulting cyclic intermediate .

属性

IUPAC Name |

trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIPTAOOMJEGQO-MILVPLDLSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Na3O13P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102783-51-7 |

Source

|

| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)

![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)

![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606929.png)

![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)